2-Benzyl-6-nitro-2H-indazole
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Overview
Description
2-Benzyl-6-nitro-2H-indazole is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of a benzyl group at the 2-position and a nitro group at the 6-position makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-6-nitro-2H-indazole can be achieved through several methods. One common approach involves the cyclization of ortho-substituted azoxybenzenes. This reaction typically proceeds through base-catalyzed benzyl C–H deprotonation and subsequent cyclization to form the indazole ring . Another method involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-6-nitro-2H-indazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-benzyl-6-amino-2H-indazole.
Scientific Research Applications
2-Benzyl-6-nitro-2H-indazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Benzyl-6-nitro-2H-indazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
6-Nitroindazole: Similar in structure but lacks the benzyl group, which may affect its biological activity and chemical reactivity.
2-Benzyl-2H-indazole: Lacks the nitro group, which may result in different chemical and biological properties.
2-Benzyl-3-nitro-2H-indazole: Similar but with the nitro group at a different position, which can influence its reactivity and interactions.
Uniqueness: 2-Benzyl-6-nitro-2H-indazole is unique due to the specific positioning of the benzyl and nitro groups, which can significantly influence its chemical behavior and biological activity. The combination of these functional groups provides a versatile platform for further modifications and applications in various fields.
Properties
CAS No. |
88369-83-9 |
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Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
2-benzyl-6-nitroindazole |
InChI |
InChI=1S/C14H11N3O2/c18-17(19)13-7-6-12-10-16(15-14(12)8-13)9-11-4-2-1-3-5-11/h1-8,10H,9H2 |
InChI Key |
HXZROARAUBBBFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C3C=CC(=CC3=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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